Ethyl 5,5-dimethylmorpholine-2-carboxylate
Description
Ethyl 5,5-dimethylmorpholine-2-carboxylate is a morpholine derivative featuring a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The molecule is substituted with two methyl groups at the 5,5-positions and an ethyl ester moiety at position 2. Morpholine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and polymer science due to their balanced lipophilicity, hydrogen-bonding capacity, and metabolic stability.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 5,5-dimethylmorpholine-2-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-4-12-8(11)7-5-10-9(2,3)6-13-7/h7,10H,4-6H2,1-3H3 |
InChI Key |
PHHHBCHYYGPJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC(CO1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-dimethylmorpholine-2-carboxylate typically involves the reaction of ethyl chloroformate with 5,5-dimethylmorpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as distillation or crystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethylmorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethyl 5,5-dimethylmorpholine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 5,5-dimethylmorpholine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, making this compound a versatile tool in research .
Comparison with Similar Compounds
Morpholine and Dihydroisoquinoline Derivatives
Ethyl 5,5-dimethylmorpholine-2-carboxylate shares structural similarities with ethyl esters of dihydroisoquinoline derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, 6d from ). Key differences include:
- Core Heterocycle: Morpholine (six-membered, O/N-containing) vs. dihydroisoquinoline (fused bicyclic, aromatic N-containing). The dihydroisoquinoline system introduces aromaticity and planarity, which may enhance π-π stacking interactions in biological targets .
- Substituent Effects : The 6,7-dimethoxy and methyl groups in 6d increase lipophilicity (LogP ~2.0) compared to the dimethylmorpholine analog (estimated LogP ~1.5). Methoxy groups can also hinder metabolic oxidation, extending half-life .
Isoxazole-Based Analogs
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-3-isoxazolecarboxylate () features a five-membered isoxazole ring. Key distinctions:
- Reactivity : Isoxazole rings are more prone to electrophilic substitution than morpholine. The chlorine and formyl substituents in this compound contribute to higher molecular weight (311.72 vs. ~203.24 for the dimethylmorpholine analog) and LogP (2.3 vs. ~1.5) .
- Polarity : The morpholine derivative’s oxygen atom may improve aqueous solubility (polar surface area ~74.2 vs. ~50–60 for morpholine analogs) .
Functional Group Variations
- Sulfonyl and Carboxamide Derivatives: Compounds like 6e (sulfonyl) and 6f (carboxamide) () exhibit altered hydrogen-bonding capacity and metabolic stability.
Data Table: Comparative Properties of Selected Compounds
*Hypothetical data for the target compound based on structural analogs.
Research Findings and Implications
- Metabolic Stability : Ethyl esters (e.g., target compound, 6d ) are susceptible to hydrolysis, whereas sulfonyl (6e ) or carboxamide (6f ) derivatives may exhibit prolonged activity due to slower metabolism .
- Solubility vs. Lipophilicity : The morpholine core’s polarity may improve solubility over isoxazole analogs, but lower LogP could reduce membrane permeability .
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